1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea
Description
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(2-hydroxyethyl)-1-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN3O3/c1-11(2)19(7-8-21)16(23)18-13-9-15(22)20(10-13)14-5-3-12(17)4-6-14/h3-6,11,13,21H,7-10H2,1-2H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYAXBLEWYSZQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCO)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the fluorophenyl group: This step often involves a nucleophilic substitution reaction.
Attachment of the hydroxyethyl group: This can be done through an alkylation reaction.
Formation of the urea linkage: This is typically achieved by reacting an isocyanate with an amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group.
Reduction: Reduction reactions might target the carbonyl group in the pyrrolidinone ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its interactions with enzymes or receptors, potentially serving as a lead compound for drug development.
Medicine
Medicinal applications could include its use as an inhibitor of specific enzymes, which might be relevant for treating diseases such as cancer or neurological disorders.
Industry
In industry, it could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea” would depend on its specific molecular targets. Typically, such compounds might inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19)
- Core: Pyrazole instead of pyrrolidinone.
- Substituents : Retains the 4-fluorophenyl and 2-hydroxyethyl groups but includes a methyl group on the pyrazole nitrogen.
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
- Core: Pyrrolidinone with methoxy and ethoxy aryl groups.
- Substituents : Lacks branched alkyl groups but includes methoxy/ethoxy modifications for enhanced electron-donating effects.
- Synthesis : Similar intermediate protection/deprotection steps (e.g., tert-butyldimethylsilyl (TBS) ethers) are used, as seen in .
Urea Derivatives with Varied Aryl and Alkyl Groups
1-(4-Chlorophenyl)-3-(2-(3-(1-hydroxyethyl)phenyl)propan-2-yl)urea (Compound 10)
- Core : Propan-2-yl-linked urea with a chlorophenyl group.
- Substituents : Hydroxyethyl group on the aryl ring instead of direct urea substitution.
- Activity : Tested as an inhibitor of Cryptosporidium parvum IMP dehydrogenase (IC₅₀ = 0.12 µM), highlighting the importance of chloro-substituted aryl groups for potency .
1-(2-(3-Acetylphenyl)propan-2-yl)-3-(4-chlorophenyl)urea (6a)
Table 1: Comparative Data of Selected Urea Derivatives
Key Observations:
Core Flexibility: Pyrazole and pyrrolidinone cores offer distinct conformational preferences. Pyrazoles may favor planar interactions, while pyrrolidinones provide torsional flexibility.
Substituent Impact : Chloro- and fluoro-substituted aryl groups enhance target affinity (e.g., CpIMPDH inhibition in Compound 10), whereas alkoxy groups (e.g., methoxy in ) may optimize pharmacokinetics .
Synthetic Efficiency : Branched alkyl ureas (e.g., 6a) often achieve higher yields (>80%) compared to hydroxylated analogues, suggesting steric or solubility challenges in the target compound’s synthesis .
Biological Activity
The compound 1-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-hydroxyethyl)-3-(propan-2-yl)urea is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a pyrrolidinone derivative, a hydroxyethyl group, and an isopropyl urea moiety. The presence of the 4-fluorophenyl group is significant as it may enhance the compound's lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈F N₃O₃ |
| Molecular Weight | 307.32 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Preliminary studies suggest that this compound may have significant biological activities, particularly as an enzyme inhibitor and a potential therapeutic agent for various conditions. The fluorophenyl group is hypothesized to interact with specific biological targets, enhancing the compound's efficacy.
The mechanisms through which this compound exerts its effects can be attributed to several factors:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease processes, similar to other urea derivatives.
- Receptor Interaction : Its structure suggests potential interactions with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways in human physiology .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to This compound .
- Antitumor Activity : A comparative study on related compounds showed that modifications in the urea structure can significantly alter antitumor activity. For instance, compounds with enhanced lipophilicity demonstrated improved cellular uptake and efficacy against cancer cell lines .
- Anti-inflammatory Properties : Research indicates that similar pyrrolidinone derivatives exhibit anti-inflammatory effects by inhibiting specific cytokines and inflammatory pathways, suggesting that our compound may possess similar properties.
- Genotoxicity Studies : Investigations into genotoxic effects revealed that certain structural modifications can lead to increased DNA damage, highlighting the importance of structure-activity relationships in drug design .
Comparative Analysis with Similar Compounds
The following table summarizes key comparisons between This compound and structurally similar compounds.
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Lipophilicity |
|---|---|---|---|
| This compound | Moderate | Potential | High |
| 1-Nitroso-1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Low | Low | Moderate |
| 3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-1-(4-sulfamoylphenyl)urea | High | Moderate | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
